molecular formula C20H15F3N4O2S B2416178 2-(((3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one CAS No. 2309626-02-4

2-(((3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one

Cat. No.: B2416178
CAS No.: 2309626-02-4
M. Wt: 432.42
InChI Key: JJQWNBIBYMARPC-UHFFFAOYSA-N
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Description

2-(((3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Formation of the quinazolinone core: This can be synthesized via a condensation reaction between an anthranilic acid derivative and an appropriate amine.

    Thioether formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.

    Substitution: The fluorine atoms on the aromatic rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Sulfoxides and sulfones: from oxidation reactions.

    Amines: from reduction of the oxadiazole ring.

    Substituted derivatives: from nucleophilic aromatic substitution.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Research: It can be used as a probe to study biological pathways involving fluorinated compounds.

    Material Science: The compound’s fluorine content and structural rigidity make it a candidate for the development of new materials with unique properties.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity through interactions such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-methylquinazolin-4(3H)-one
  • 2-(((3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-chloro-3-propylquinazolin-4(3H)-one

Uniqueness

The compound’s uniqueness lies in its combination of a quinazolinone core with a 1,2,4-oxadiazole ring and multiple fluorine atoms. This combination imparts unique chemical and biological properties, such as increased metabolic stability and enhanced binding interactions, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

2-[[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6-fluoro-3-propylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2S/c1-2-7-27-19(28)13-9-12(21)4-6-16(13)24-20(27)30-10-17-25-18(26-29-17)11-3-5-14(22)15(23)8-11/h3-6,8-9H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQWNBIBYMARPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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